N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a combination of aromatic, heterocyclic, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common approach includes the following steps:
Formation of the Furyl Intermediate: The synthesis begins with the preparation of the 5-(3-chloro-4-methoxyphenyl)-2-furyl intermediate through a Friedel-Crafts acylation reaction.
Introduction of the Tetrazole Ring: The intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring.
Methylation: The final step involves the methylation of the tetrazole nitrogen to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the tetrazole moiety.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the tetrazole and furyl moieties.
N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine: Contains similar aromatic structures but differs in the overall molecular framework.
Uniqueness
N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a tetrazole ring with a furyl and chloromethoxyphenyl group
Properties
Molecular Formula |
C14H14ClN5O2 |
---|---|
Molecular Weight |
319.74g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C14H14ClN5O2/c1-20-14(17-18-19-20)16-8-10-4-6-12(22-10)9-3-5-13(21-2)11(15)7-9/h3-7H,8H2,1-2H3,(H,16,17,19) |
InChI Key |
UNNBFDQHTKNOSZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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